2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride
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Overview
Description
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydropyran ring fused to an azetidine ring, making it a unique structure in the realm of heterocyclic compounds.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(oxan-3-yl)azetidine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s pharmacological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(oxan-3-yl)azetidine hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydropyran derivatives with azetidine precursors in the presence of suitable catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-3-yl)ethanamine: This compound shares the tetrahydropyran ring but differs in the attached functional groups.
N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride: Another similar compound with variations in the functional groups attached to the tetrahydropyran ring.
Uniqueness
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is unique due to its specific combination of the tetrahydropyran and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(oxan-3-yl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(6-10-5-1)8-3-4-9-8;/h7-9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPZHJZZOSKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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